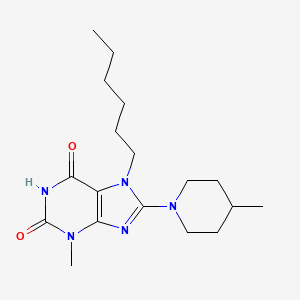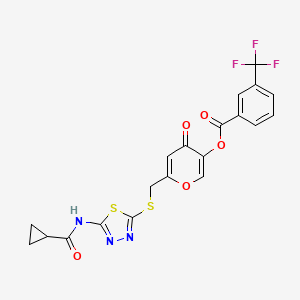![molecular formula C14H11N3OS B2904881 3-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE CAS No. 1003159-54-3](/img/structure/B2904881.png)
3-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with a benzamide moiety. The presence of these functional groups imparts the compound with diverse biological activities and potential therapeutic applications.
Mechanism of Action
- Thieno[3,2-d]pyrimidines, a class of chemical compounds, have diverse biological activities. They often interact with enzymes, receptors, or other cellular components .
- For example, some thieno[3,2-d]pyrimidines inhibit dihydrofolate reductase (DHFR), reducing tetrahydrofolate levels needed for RNA and DNA synthesis. This leads to cell death, making them potential anticancer agents .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Thieno[3,2-d]pyrimidines, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Related thieno[3,2-d]pyrimidines have shown antitumor activity against several cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thieno[3,2-d]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide at different dosages in animal models have not been reported yet. Studies on related compounds suggest that dosage can significantly influence the observed effects .
Metabolic Pathways
Thieno[3,2-d]pyrimidines can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity and potential therapeutic applications.
Imidazolidinedione derivatives: Display diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE is unique due to its specific substitution pattern and the presence of both thieno[2,3-d]pyrimidine and benzamide moieties. This unique structure contributes to its distinct biological activities and potential as a versatile scaffold for drug development.
Properties
IUPAC Name |
3-methyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-3-2-4-10(7-9)13(18)17-12-11-5-6-19-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYDWIVEJGBBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pent-4-enamide](/img/structure/B2904798.png)
![2-[(difluoromethyl)sulfanyl]-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide](/img/structure/B2904800.png)
![2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide](/img/structure/B2904802.png)
![1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene](/img/structure/B2904803.png)

![2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2904806.png)

![(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904810.png)

![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}butanamide](/img/structure/B2904817.png)



![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2904821.png)
